Dibenzofuran-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGNDRNAPDAOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541729 | |
| Record name | Dibenzo[b,d]furan-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51818-91-8 | |
| Record name | Dibenzo[b,d]furan-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dibenzofuran 3 Carbaldehyde and Its Derivatives
Direct Approaches to the Synthesis of Dibenzofuran-3-carbaldehyde
Direct formylation of the dibenzofuran (B1670420) nucleus is a common and straightforward approach. These methods rely on the electrophilic substitution of the electron-rich aromatic system.
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds, including dibenzofurans. thieme-connect.dewikipedia.org This reaction typically utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.org The reaction proceeds through the electrophilic attack of this reagent on the dibenzofuran ring, followed by hydrolysis to yield the aldehyde. wikipedia.org
The regioselectivity of the Vilsmeier-Haack reaction on unsubstituted dibenzofuran can be influenced by the reaction conditions. However, for substituted dibenzofurans, the directing effects of the existing substituents play a crucial role in determining the position of formylation. For instance, the Vilsmeier-Haack formylation of 1,3,7,9-tetramethoxybenzofuran has been reported as a step in the synthesis of rhodomyrtoxin C. ekb.eg Similarly, the formylation of 2-methoxydibenzo[b,d]furan with α,α-dichloromethyl methyl ether and tin(IV) chloride, a related formylation method, yields a mixture of 2-methoxydibenzo[b,d]furan-1-carbaldehyde and 2-methoxydibenzo[b,d]furan-3-carbaldehyde. researchgate.net
Several variations of the Vilsmeier-Haack reaction have been explored to optimize yields and regioselectivity. For example, in the synthesis of a "pre-achyrofuran" derivative, Vilsmeier-Haack formylation of 1,3,5-trimethoxybenzene (B48636) was achieved using oxalyl chloride. ekb.eg While effective for many substrates, the Vilsmeier formylation of 6-hydroxybenzofuro[2,3-b]pyridine was found to be challenging, leading to the formation of an unstable formate (B1220265) ester instead of the desired aldehyde. beilstein-journals.orgnih.gov
| Starting Material | Reagents | Product(s) | Yield (%) | Reference(s) |
| 2-Methoxydibenzo[b,d]furan | α,α-Dichloromethyl methyl ether, SnCl₄ | 2-Methoxydibenzo[b,d]furan-1-carbaldehyde and 2-Methoxydibenzo[b,d]furan-3-carbaldehyde (35:65 ratio) | 95 | researchgate.net |
| 1,3,7,9-Tetramethoxybenzofuran | Vilsmeier-Haack Reagent | Formylated product | Not specified | ekb.eg |
| 1,3,5-Trimethoxybenzene | Oxalyl chloride | Formylated product | 75 | ekb.eg |
| 6-Hydroxybenzofuro[2,3-b]pyridine | Vilsmeier Reagent | Unstable formate ester | Not applicable | beilstein-journals.orgnih.gov |
An alternative direct approach involves the use of organometallic intermediates, particularly lithiated dibenzofurans. This method offers a powerful tool for regioselective formylation. The reaction of dibenzofuran with a strong base, such as n-butyllithium (n-BuLi), can lead to deprotonation at a specific position, forming a lithiated species. ekb.eg This nucleophilic intermediate can then be quenched with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), to introduce the aldehyde group. researchgate.netresearchgate.net
This lithiation-quenching strategy has been successfully employed for the synthesis of various dibenzofuran aldehydes. For example, new dibenzofuran aldehydes were synthesized in moderate yields from the corresponding dibenzofuran derivatives using n-BuLi and dry DMF. researchgate.netresearchgate.net This approach provides a complementary method to electrophilic formylation, especially for substrates where regioselectivity is difficult to control through other means.
| Starting Material | Reagents | Product(s) | Yield (%) | Reference(s) |
| Dibenzofuran Derivative 8 | n-BuLi, dry DMF | Aldehyde 11 | Moderate | researchgate.netresearchgate.net |
| Dibenzofuran Derivative 9 | n-BuLi, dry DMF | Aldehyde 12 | Moderate | researchgate.netresearchgate.net |
Construction of the Dibenzofuran Core Incorporating a Carbaldehyde Moiety
In this strategy, the dibenzofuran ring system is assembled from precursors that already contain the carbaldehyde group or a functional group that can be readily converted to an aldehyde.
Palladium catalysis has emerged as a powerful tool for the construction of the dibenzofuran core. organic-chemistry.orgbiointerfaceresearch.com These methods often involve the intramolecular cyclization of appropriately substituted precursors. One common approach is the palladium-catalyzed intramolecular C-H activation/C-O cyclization of phenol (B47542) derivatives. researchgate.netacs.orgnih.gov This reaction can tolerate a variety of functional groups, making it a versatile method for synthesizing substituted dibenzofurans. acs.org
Another strategy involves the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts of diaryl ethers. organic-chemistry.org This protocol uses palladium acetate (B1210297) as the catalyst in refluxing ethanol. organic-chemistry.org Furthermore, the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization, provides an efficient route to dibenzofurans. organic-chemistry.orgekb.eg A one-pot protocol involving a palladium-catalyzed cross-coupling/aromatization and a copper-catalyzed Ullmann coupling has also been developed for the rapid construction of dibenzofuran motifs. organic-chemistry.orgekb.eg
While these methods are powerful for constructing the dibenzofuran skeleton, the incorporation of a carbaldehyde group often requires the use of a starting material that already bears this functionality. For instance, a domino strategy involving a Pd(0)-catalyzed intramolecular carbopalladation/Suzuki coupling has been used to synthesize tetracyclic dibenzofuran derivatives. researchgate.net
Intramolecular Wittig-type reactions provide a pathway for the formation of the furan (B31954) ring within the dibenzofuran structure. These reactions typically involve the reaction of a phosphorus ylide with a carbonyl group within the same molecule, leading to the formation of a carbon-carbon double bond and ring closure. organic-chemistry.org A one-step synthesis of highly functionalized furans has been developed using Michael acceptors, tributylphosphine, and acyl chlorides, proceeding through an intramolecular Wittig-type reaction. organic-chemistry.org This approach offers a mild and efficient route to various furan-containing heterocycles. organic-chemistry.org
Phosphine-mediated tandem [3 + 2] cyclization/intramolecular Wittig reactions have also been described for the synthesis of complex cyclic systems, highlighting the versatility of this type of transformation. rsc.org
Biomimetic approaches to dibenzofuran synthesis aim to mimic the natural biosynthetic pathways of these compounds. publish.csiro.au One such strategy involves the cyclization of diphenyl ether intermediates using palladium acetate. publish.csiro.au This method has been successfully applied to the synthesis of naturally occurring dibenzofurans like schizopeltic acid and pannaric acid. publish.csiro.au
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. A visible-light-induced cascade reaction of 2-vinyloxy arylalkynes with thiosulfonates has been developed to produce thio-substituted dibenzofuran derivatives. researchgate.net Additionally, a biomimetic strategy for the synthesis of the tricyclic dibenzofuran-1,4-dione core of popolohuanone E has been demonstrated through the mild base treatment of a biquinone intermediate. researchgate.net These cascade and biomimetic approaches often provide access to complex dibenzofuran structures in a highly efficient manner.
Classical Approaches: Pschorr Reaction and Ullmann Coupling Variations
The construction of the core dibenzofuran ring system is a critical step in the synthesis of this compound. Classical methods such as the Pschorr reaction and Ullmann coupling have been fundamental in creating this tricyclic structure.
The Pschorr reaction facilitates the intramolecular cyclization of 2-phenoxybenzenediazonium salts to form the dibenzofuran scaffold. researchgate.net This reaction typically proceeds via a radical mechanism, often catalyzed by copper. nih.gov While it is a well-established method for creating the dibenzofuran ring, it can sometimes result in low yields. researchgate.net The synthesis of substituted dibenzofurans can be achieved using this method, although it may produce a mixture of products. researchgate.net
The Ullmann coupling is another classical method used for the synthesis of dibenzofurans. sci-hub.se This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol to form a diaryl ether, which can then be cyclized to form the dibenzofuran ring system. sci-hub.setandfonline.com Variations of the Ullmann reaction, including intramolecular versions, have been developed to improve yields and reaction conditions. uminho.ptuchile.cluchile.cl For instance, the intramolecular Ullmann coupling of substituted bromo- or iodo-phenoxy benzoates has been utilized in the synthesis of complex naturally occurring dibenzofurans. uminho.ptuchile.cluchile.cl Palladium-catalyzed variations have also emerged as efficient methods for dibenzofuran synthesis. acs.org
| Reaction | Description | Key Features |
| Pschorr Reaction | Intramolecular cyclization of a 2-phenoxybenzenediazonium salt. researchgate.net | Copper-catalyzed, radical mechanism, can have variable yields. researchgate.netnih.gov |
| Ullmann Coupling | Copper-catalyzed formation of a diaryl ether followed by cyclization. sci-hub.setandfonline.com | Can be performed intramolecularly, variations with palladium catalysis exist. uminho.ptacs.org |
Functional Group Interconversions for Carbaldehyde Generation on Dibenzofuran Scaffolds
Once the dibenzofuran nucleus is in place, the introduction of the carbaldehyde group at the 3-position is achieved through functional group interconversions.
Oxidative Transformations of Primary Alcohols to this compound Precursors
A common strategy for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In the context of this compound, this would involve the oxidation of (dibenzofuran-3-yl)methanol. While specific literature on the oxidation of this particular precursor is not abundant, standard oxidizing agents used for the conversion of primary alcohols to aldehydes, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be applicable. For instance, the oxidation of an alcohol to a ketone has been reported in the synthesis of other dibenzofuran derivatives, highlighting the utility of oxidation reactions in this chemical family. ekb.eg
Reductive Amination Strategies Involving Dibenzofurancarbaldehydes
This compound is a valuable intermediate for the synthesis of various amine derivatives via reductive amination. This reaction involves the formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by reduction to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.com This strategy allows for the introduction of a wide variety of amino functionalities, expanding the chemical diversity of dibenzofuran-based compounds.
Sustainable and Green Chemistry Considerations in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the synthesis of this compound and its derivatives, several green chemistry principles are being applied.
One approach involves the use of water as a solvent. A patented process describes the synthesis of dibenzofuran derivatives in an aqueous phase, which is a significant improvement over traditional methods that often rely on volatile organic solvents. patsnap.com This method, which uses a copper catalyst and a 1,10-phenanthroline (B135089) ligand, is described as simple, convenient, green, and economical. patsnap.com
Another green approach is the use of visible-light-promoted synthesis. An efficient and eco-friendly method for the synthesis of dibenzofuran derivatives has been developed that uses an organic photosensitizer under visible-light irradiation. nih.gov This method also involves the in situ generation of a diazonium salt, which then undergoes intramolecular C-O bond formation. nih.gov Such photochemical methods often lead to milder reaction conditions and reduced energy consumption.
| Green Chemistry Approach | Description | Advantages |
| Aqueous Phase Synthesis | Utilizes water as the reaction solvent. patsnap.com | Reduces reliance on volatile organic solvents, environmentally friendly. patsnap.com |
| Visible-Light-Promoted Synthesis | Employs an organic photosensitizer and visible light to drive the reaction. nih.gov | Milder reaction conditions, reduced energy consumption, eco-friendly. nih.gov |
Chemical Transformations and Reactivity Profiling of Dibenzofuran 3 Carbaldehyde
Nucleophilic Addition Reactions at the Dibenzofuran-3-carbaldehyde Electrophilic Center
The aldehyde group in this compound presents a primary site for nucleophilic attack. The electrophilic carbon of the carbonyl group readily reacts with a variety of nucleophiles.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that add to the carbonyl carbon. sci-hub.seresearchgate.netmdpi.com For instance, the reaction with a Grignard reagent like methylmagnesium bromide would yield a secondary alcohol, 1-(dibenzofuran-3-yl)ethanol. These reactions are fundamental in creating new carbon-carbon bonds and expanding the molecular framework. The stability of Grignard reagents in solvents like diethyl ether is well-documented, ensuring their reliability in such synthetic transformations. acs.org
The choice of solvent can significantly influence the reactivity of organometallic reagents. Tetrahydrofuran (B95107) (THF) has been shown to be a more basic solvent than diethyl ether, which can enhance metalation yields under milder conditions. acs.org
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Grignard Reagent | Methylmagnesium bromide | Secondary alcohol |
| Organolithium | n-Butyllithium | Secondary alcohol |
| Amine (Primary) | Benzylamine | Imine (Schiff base) |
Selective Oxidation and Reduction Pathways of the Aldehyde Functionality
The aldehyde group of this compound can be selectively oxidized or reduced to yield other important functional groups.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, dibenzofuran-3-carboxylic acid. vulcanchem.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide. This conversion is a key step in the synthesis of various derivatives.
Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, (dibenzofuran-3-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. This reduction is a common strategy in the synthesis of more complex molecules. For instance, in the synthesis of certain dibenzofuran (B1670420) derivatives, a ketone is first reduced to an alcohol, which may be followed by other transformations before being oxidized back to a ketone. ekb.eg
Condensation Reactions Leading to Imines and Enamines from this compound
This compound readily undergoes condensation reactions with primary and secondary amines to form imines and enamines, respectively. pressbooks.pub
Imine Formation: The reaction with a primary amine, such as benzylamine, results in the formation of an imine, also known as a Schiff base. operachem.comlibretexts.org This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate which then dehydrates. pressbooks.publibretexts.org The pH of the reaction is crucial; it is generally most effective around a pH of 5. libretexts.org
Enamine Formation: With a secondary amine, like pyrrolidine, an enamine is formed. makingmolecules.comorganicchemistrytutor.com The mechanism is similar to imine formation up to the iminium ion stage. pressbooks.pub However, since the nitrogen in the iminium ion intermediate lacks a proton, a proton is instead removed from an adjacent carbon, leading to the enamine. pressbooks.puborganicchemistrytutor.com Enamines are valuable synthetic intermediates due to their nucleophilic character. organicchemistrytutor.com
Carbon-Carbon Bond Forming Reactions Involving the Formyl Group
The formyl group is a versatile handle for constructing new carbon-carbon bonds, enabling the synthesis of a wide array of complex structures.
The Baylis-Hillman (or Morita-Baylis-Hillman) reaction is a powerful carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO or a phosphine. researchgate.netrsc.org Studies on isomeric dibenzofuran carbaldehydes have shown that dibenzofuran-4-carbaldehyde reacts faster than dibenzofuran-2-carbaldehyde. researchgate.netrsc.org This difference in reactivity is attributed to the stability of the zwitterionic intermediate formed during the reaction. researchgate.netrsc.org Computational studies have supported these experimental findings. rsc.orgrsc.org The reaction can be influenced by the solvent, although in some cases, the effect is not significant. researchgate.netrsc.org The Baylis-Hillman adducts can be further transformed into other useful compounds. researchgate.net
Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or an amine salt. sigmaaldrich.comwikipedia.orgmychemblog.com The reaction typically proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org This method is widely used for synthesizing various substituted alkenes.
Aldol (B89426) Condensation: this compound can participate in aldol-type reactions. In a crossed aldol condensation, it would react with an enolate derived from another carbonyl compound. pressbooks.pub To control the reaction and avoid self-condensation, specific conditions are required, such as using a pre-formed enolate or taking advantage of the higher reactivity of the aldehyde compared to a ketone. pressbooks.pubmnstate.edu The initial β-hydroxy aldehyde product can often be dehydrated, especially with heating, to form a stable conjugated system. pressbooks.pub
Functionalization of the Dibenzofuran Core Influenced by the Carbaldehyde Group
The carbaldehyde group, being an electron-withdrawing group, deactivates the aromatic rings of the dibenzofuran nucleus towards electrophilic substitution and directs incoming electrophiles primarily to the meta-positions relative to the formyl group. However, functionalization can still be achieved under specific conditions.
Electrophilic substitution reactions like nitration and halogenation on the dibenzofuran ring are influenced by existing substituents. ekb.egrsc.org For example, the presence of an activating group can direct substitution to specific positions. vulcanchem.com The formyl group itself can be introduced onto a pre-functionalized dibenzofuran ring. researchgate.netresearchgate.netresearchgate.net Alternatively, the aldehyde can be introduced first, followed by further functionalization. researchgate.netresearchgate.netresearchgate.net
Metalation of the dibenzofuran core, for instance with n-butyllithium, followed by reaction with an electrophile, is a powerful method for introducing substituents at specific positions. acs.orgekb.egwikipedia.org The use of tetrahydrofuran as a solvent has been shown to improve the yields of such metalation reactions. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation of Dibenzofuran 3 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. For dibenzofuran (B1670420) derivatives, NMR is particularly crucial for distinguishing between constitutional isomers, which can exhibit very similar physical properties. The substitution pattern on the dibenzofuran scaffold profoundly influences the chemical environment of each proton and carbon atom, leading to unique NMR signatures.
The differentiation between isomers, such as 2-methoxydibenzo[b,d]furan-1-carbaldehyde and 2-methoxydibenzo[b,d]furan-3-carbaldehyde, serves as a prime example of the power of NMR. While one-dimensional ¹H and ¹³C NMR spectra provide initial clues, their signals can be complex and overlapping, especially in solvents like CDCl₃. researchgate.net A change to a solvent like DMSO-d₆ can often improve signal resolution, facilitating a more detailed analysis. researchgate.net
For unambiguous assignment, two-dimensional (2D) NMR techniques are indispensable. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) reveal through-space correlations between protons, providing critical information about their spatial proximity. For instance, a NOESY correlation between an aldehyde proton and a neighboring aromatic proton can definitively establish the position of the formyl group relative to other substituents. researchgate.netresearchgate.net
Furthermore, heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to map out the complete C-H framework. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range correlations (typically 2-3 bonds), allowing for the piecing together of the molecular puzzle. researchgate.netresearchgate.net The analysis of coupling constants (J-coupling) in high-resolution ¹H NMR spectra also provides valuable information about the connectivity and relative positions of protons on the aromatic rings.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Dibenzofuran Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| 2-Methoxydibenzo[b,d]furan-3-carbaldehyde | DMSO-d₆ | 10.35 (s, 1H, CHO), 8.45 (d, J=8.8 Hz, 1H), 8.28 (d, J=7.8 Hz, 1H), 7.74 (t, J=7.6 Hz, 1H), 7.58 (t, J=7.4 Hz, 1H), 7.50 (d, J=8.8 Hz, 1H), 7.39 (s, 1H), 4.02 (s, 3H, OCH₃) | 189.9, 161.8, 156.4, 145.9, 129.4, 128.8, 125.1, 124.0, 123.3, 121.8, 113.1, 112.9, 56.9 | researchgate.net |
| 2-Methoxydibenzo[b,d]furan-1-carbaldehyde | DMSO-d₆ | 10.53 (s, 1H, CHO), 8.27 (d, J=8.0 Hz, 1H), 8.24 (d, J=8.8 Hz, 1H), 7.72 (t, J=7.6 Hz, 1H), 7.55 (t, J=7.4 Hz, 1H), 7.46 (d, J=8.8 Hz, 1H), 4.07 (s, 3H, OCH₃) | 191.5, 162.9, 156.2, 146.1, 129.2, 128.5, 125.0, 123.8, 123.2, 121.7, 113.0, 112.8, 56.8 | researchgate.net |
| Dibenzofuran | CDCl₃ | 7.96 (dd, J=7.7, 0.9 Hz, 2H), 7.59 (d, J=8.2 Hz, 2H), 7.46 (td, J=7.4, 1.2 Hz, 2H), 7.36 (td, J=7.4, 1.0 Hz, 2H) | 156.4, 127.2, 124.3, 122.8, 120.9, 111.9 | nih.gov |
Note: NMR data can vary slightly based on experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the study of fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), can determine the molecular formula of a compound with high accuracy, a critical step in its identification. rsc.org
For Dibenzofuran-3-carbaldehyde, HRMS would confirm its molecular formula as C₁₃H₈O₂. The study of isomeric dibenzofuran aldehydes using ESI-MS has shown that even though isomers have the same molecular weight, their behavior in the mass spectrometer can sometimes differ, for instance, in the stability of intermediates formed during analysis. rsc.org
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In an MS/MS experiment, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure. For dibenzofuran derivatives, common fragmentation pathways involve the loss of small neutral molecules like CO, CHO, and H₂O. The analysis of these fragmentation pathways helps to confirm the presence of specific functional groups and their connectivity within the molecule. For example, the loss of a CHO radical (m/z 29) is a characteristic fragmentation of aromatic aldehydes.
Table 2: Illustrative Mass Spectrometry Data for Dibenzofuran Aldehyde Isomers
| Compound | Ionization Mode | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Technique | Reference |
|---|---|---|---|---|---|
| Dibenzofuran-2-carbaldehyde | ESI | 197 | 168 ([M-CHO]⁺), 139 ([M-CHO-CO]⁺) | ESI-MS/MS | rsc.org |
| Dibenzofuran-4-carbaldehyde | ESI | 197 | 168 ([M-CHO]⁺), 139 ([M-CHO-CO]⁺) | ESI-MS/MS | rsc.org |
Note: Fragmentation patterns can be influenced by the instrument and experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide complementary information about molecular structure. IR spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for identifying the presence of specific functional groups. utexas.edu UV-Vis spectroscopy, on the other hand, investigates electronic transitions, offering insights into the conjugated π-system of the molecule. diva-portal.org
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A strong, sharp peak in the region of 1690-1715 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. The C-H stretch of the aldehyde group typically appears as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. The aromatic nature of the dibenzofuran core would be evidenced by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands in the 650-900 cm⁻¹ region, the exact positions of which can give clues about the substitution pattern. The C-O-C stretching of the furan (B31954) ring would also produce characteristic bands, typically in the 1000-1300 cm⁻¹ range. pressbooks.pub
The UV-Vis spectrum of this compound is dominated by electronic transitions within its extended π-conjugated system. The parent dibenzofuran molecule exhibits several absorption bands corresponding to π → π* transitions. nih.gov The addition of a carbonyl group, which acts as a chromophore, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and potentially introduce new n → π* transitions. Theoretical studies, such as time-dependent density functional theory (TD-DFT), can be employed to calculate the electronic transitions and help in the assignment of the observed absorption bands. rsc.org
Table 3: Characteristic Spectroscopic Data for Dibenzofuran and Related Functional Groups
| Spectroscopic Technique | Region | Assignment | Reference |
|---|---|---|---|
| IR Spectroscopy | 1690-1715 cm⁻¹ | C=O stretch (Aromatic aldehyde) | pressbooks.pub |
| IR Spectroscopy | ~2720 & ~2820 cm⁻¹ | C-H stretch (Aldehyde) | pressbooks.pub |
| IR Spectroscopy | 1450-1600 cm⁻¹ | C=C stretch (Aromatic) | utexas.edu |
| IR Spectroscopy | 1000-1300 cm⁻¹ | C-O-C stretch (Aryl ether) | utexas.edu |
| UV-Vis Spectroscopy | 250-350 nm | π → π* transitions | nih.govdiva-portal.org |
X-ray Diffraction Studies for Definitive Solid-State Structure Determination
While NMR provides the structure in solution, X-ray diffraction analysis of a single crystal offers the most definitive and precise determination of a molecule's three-dimensional structure in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, and reveals crucial information about intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing. iucr.org
For derivatives of this compound, one would expect the aldehyde group to influence the crystal packing through dipole-dipole interactions and potentially weak C-H···O hydrogen bonds. The planarity of the dibenzofuran core is a key feature that promotes efficient packing in the solid state. The analysis of crystal structures of related compounds is invaluable for understanding how modifications to the dibenzofuran scaffold affect its solid-state architecture, which in turn can influence its physical properties like melting point and solubility. rsc.org
Table 4: Representative Crystallographic Data for a Dibenzofuran Derivative
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 2-(pentyloxy)dibenzo[b,d]furan | Monoclinic | P2₁/n | π-π stacking, hydrophobic interactions | iucr.orgnih.gov |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignment
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods, primarily Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for determining the enantiomeric purity and, crucially, the absolute configuration of chiral molecules. nih.govresearchgate.net
While this compound itself is achiral, many of its derivatives can be chiral, for example, through the introduction of a stereocenter in a substituent or by creating atropisomers where rotation around a single bond is hindered. For such chiral derivatives, chiroptical spectroscopy is the method of choice for stereochemical analysis.
The ECD spectrum of a chiral compound is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The resulting positive or negative Cotton effects are characteristic of a specific enantiomer. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations (e.g., TD-DFT), the absolute configuration of the molecule can be unambiguously assigned. nih.govmdpi.com This approach has been successfully applied to determine the absolute configuration of new chiral dibenzofuran derivatives isolated from natural sources. nih.gov
Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. This allows for the quantitative determination of enantiomeric purity, a critical parameter in the pharmaceutical and materials sciences. Studies on related chiral dihydrobenzofuran systems have established helicity rules that correlate the sign of a specific Cotton effect in the ECD spectrum with the absolute conformation (helicity) of the heterocyclic ring, providing a powerful tool for rapid stereochemical assignment. researchgate.netnih.gov
Table 5: Applications of Chiroptical Spectroscopy in the Study of Chiral Dibenzofuran Analogs
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | Stereochemical analysis of chiral dibenzofurans | Absolute configuration, enantiomeric purity, conformational analysis | nih.govresearchgate.net |
| Vibrational Circular Dichroism (VCD) | Stereochemical analysis of chiral natural products | Absolute configuration | researchgate.net |
| Circularly Polarized Luminescence (CPL) | Study of chiral emissive materials | Information on excited state chirality | researchgate.net |
Computational Chemistry and Molecular Modeling of Dibenzofuran 3 Carbaldehyde
Electronic Structure and Reactivity Insights via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.commdpi.com DFT calculations are instrumental in understanding the relationship between a molecule's structure and its reactivity. For the dibenzofuran (B1670420) scaffold, DFT studies reveal key electronic characteristics that are modulated by substituents like the carbaldehyde group.
Studies on the parent dibenzofuran molecule using DFT at the B3LYP/6-311G(d,p) level of theory have determined its optimized energy setup and electronic properties. researchgate.net The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). scirp.org The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netscirp.org A smaller gap suggests higher reactivity. scirp.org
For the unsubstituted dibenzofuran, the HOMO-LUMO gap has been calculated to be approximately 5.028 eV. researchgate.net The introduction of a carbaldehyde group (-CHO) at the 3-position, being an electron-withdrawing group, is expected to influence the electronic distribution. It would likely lower the energy of the LUMO, centered on the conjugated system, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity. This modification enhances the reactivity towards nucleophilic attack.
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity. cumhuriyet.edu.tr These parameters for the parent dibenzofuran scaffold provide a baseline for understanding the properties of its derivatives.
Table 1: Calculated Global Reactivity Parameters for Dibenzofuran researchgate.net
| Parameter | Symbol | Value (eV) | Description |
| HOMO-LUMO Gap | ΔE | 5.028 | Indicates chemical reactivity and stability. |
| Chemical Potential | µ | -3.751 | Measures the escaping tendency of an electron from a stable system. |
| Electronegativity | χ | 3.751 | The power of an atom to attract electrons to itself. |
| Global Hardness | η | 2.514 | Resistance to change in electron distribution. |
| Global Softness | ζ | 0.398 (eV)⁻¹ | The reciprocal of hardness, indicating a higher tendency to react. |
| Electrophilicity Index | ω | 2.798 | A measure of the energy lowering due to maximal electron flow. |
Calculations performed at the DFT B3LYP/6-311G(d, p) basis set.
Analysis of the molecular electrostatic potential (MEP) for dibenzofuran shows negative potential localized around the oxygen atom and the benzene (B151609) rings, indicating nucleophilic regions, while positive potential is found around the hydrogen atoms, indicating electrophilic sites. researchgate.net The addition of the carbaldehyde group would create a significant region of positive potential around the carbonyl carbon and a negative potential around the carbonyl oxygen, further defining the molecule's reactive sites.
Photophysical Property Prediction through Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules, such as UV-Vis absorption spectra. mdpi.comresearchgate.netcp2k.org It provides valuable insights into the electronic transitions, predicting absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correspond to the intensity of the absorption. nih.gov
For dibenzofuran derivatives, TD-DFT calculations have been employed to understand their photophysical behavior. researchgate.net Studies on donor-acceptor molecules incorporating a dibenzofuran unit show that the position of substitution significantly impacts the photophysical properties. frontiersin.org A study on 10-(dibenzofuran-3-yl)-9,9-dimethylacridine, which features a donor group attached to the 3-position of dibenzofuran, provides relevant data. frontiersin.org The calculations revealed a charge-transfer (CT) absorption band around 350 nm, corresponding to the transition from the HOMO, located on the donor moiety (dimethylacridine), to the LUMO, located on the dibenzofuran acceptor. frontiersin.org
In Dibenzofuran-3-carbaldehyde, the carbaldehyde group acts as an acceptor. The electronic transitions would primarily involve the π-systems of the dibenzofuran core and the carbonyl group. TD-DFT calculations can predict the λmax for these transitions, which are typically π → π* and n → π* transitions. The π → π* transitions are usually high in energy and intensity, while the n → π* transitions (involving the non-bonding electrons of the carbonyl oxygen) are lower in energy and intensity.
Table 2: Theoretical Photophysical Data for a Dibenzofuran Derivative (10-(dibenzofuran-3-yl)-9,9-dimethylacridine) in Toluene frontiersin.org
| Transition | λabs (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 352 | 3.52 | 0.1793 | HOMO → LUMO (CT) |
Data illustrates the charge-transfer (CT) character of the transition in a related derivative.
The accuracy of TD-DFT predictions can depend on the choice of functional and basis set. researchgate.netrsc.org For many organic molecules, hybrid functionals like B3LYP often provide results that correlate well with experimental spectra. mdpi.comnih.govrsc.org The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM), as solvent polarity can significantly influence absorption spectra. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Development for Dibenzofuran Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their biological activity. tandfonline.com These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. tandfonline.com Both 2D-QSAR and 3D-QSAR techniques have been applied to series of dibenzofuran derivatives to identify key structural features responsible for their biological effects. tandfonline.comresearchgate.net
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate models based on the three-dimensional properties of molecules. In a study on dibenzofuran derivatives as inhibitors of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2), a 3D-QSAR pharmacophore model was developed using the "HipHop" technique. nih.govull.esoncotarget.comnih.gov
The resulting pharmacophore model highlighted the essential features for potent PTP-MEG2 inhibitory activity:
One Ring Aromatic (RA) feature: Emphasizing the importance of the aromatic nature of the dibenzofuran ring system. nih.govull.esoncotarget.com
Three Hydrophobic (Hyd) features: Indicating that hydrophobic interactions with the target protein are critical for binding. nih.govull.esoncotarget.com
Two Hydrogen Bond Acceptor (HBA) features: Highlighting the necessity of hydrogen bond accepting groups, such as the oxygen in the furan (B31954) ring or a carbonyl oxygen, for specific interactions. nih.govull.esoncotarget.com
Table 3: Key Pharmacophoric Features for PTP-MEG2 Inhibition by Dibenzofuran Derivatives nih.govull.esoncotarget.com
| Pharmacophoric Feature | Count | Role in Binding | Potential Corresponding Group in this compound |
| Ring Aromatic (RA) | 1 | π-stacking or hydrophobic interactions | Dibenzofuran fused ring system |
| Hydrophobic (Hyd) | 3 | van der Waals and hydrophobic interactions | Benzene rings of the dibenzofuran core |
| Hydrogen Bond Acceptor (HBA) | 2 | Formation of hydrogen bonds with protein residues | Furan oxygen, Carbonyl oxygen of the carbaldehyde group |
These QSAR models provide a "reverse image" of the target's binding site, guiding the design of new derivatives. mdpi.com For this compound, the carbonyl oxygen could fulfill one of the HBA requirements, and the planar aromatic system contributes to both RA and Hyd features. The insights from QSAR studies on related scaffolds are invaluable for predicting the potential biological activities of this compound and for designing more potent analogues. tandfonline.com
Molecular Docking and Ligand-Protein Interaction Studies for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). jocpr.com It is widely used to understand ligand-protein interactions at a molecular level and to screen virtual libraries of compounds for potential drug candidates. ekb.eg Numerous docking studies have been performed on dibenzofuran derivatives to elucidate their mechanism of action against various biological targets. tandfonline.comnih.govnih.govmdpi.com
Docking studies of dibenzofuran-based inhibitors have revealed key interactions within the active sites of several proteins:
PTP-MEG2: The dibenzofuran group engages in pi-sigma and pi-alkyl hydrophobic interactions with residues like Gln559, Ala517, and Ile519. nih.gov
MMP-12: The dibenzofuran moiety binds firmly within the S1' pocket of the enzyme. tandfonline.com
Human Protein Kinase CK2: A dibenzofuranone derivative was found to form an unexpected π-halogen bond between its chloro substituent and the gatekeeper residue Phe113, leading to a highly potent and inverted binding mode. mdpi.com
Serotonin (B10506) Receptors (5-HT2A/5-HT2C): Docking of a 2-methoxy-dibenzofuran-3-carbaldehyde derivative revealed that the dibenzofuran moiety forms a crucial π-π stacking interaction with a phenylalanine residue (Phe6.52) in the binding pocket. researchgate.netresearchgate.net
These studies show that the dibenzofuran scaffold is a versatile template that can form various types of interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonds (via the furan oxygen or substituents). nih.govresearchgate.netresearchgate.net For this compound, the carbonyl group could act as a hydrogen bond acceptor, interacting with donor residues like asparagine or serine in a protein's active site, similar to what has been observed for other psoralen (B192213) derivatives. core.ac.uk The planar aromatic system is well-suited for hydrophobic and stacking interactions.
Table 4: Examples of Protein Targets and Key Interactions for Dibenzofuran Derivatives from Docking Studies
| Protein Target | PDB ID (Example) | Key Interactions involving the Dibenzofuran Scaffold | Reference |
| PTP-MEG2 | - | Pi-sigma and pi-alkyl hydrophobic interactions | nih.gov |
| MMP-12 | - | Stable binding at the S1′ pocket | tandfonline.com |
| Human Protein Kinase CK2 | - | π-halogen bond with Phe113 | mdpi.com |
| Serotonin Receptor 5-HT2C | - | π–π stacking interaction with Phe6.52 | researchgate.netresearchgate.net |
| Malarial Plasmepsin II Protease | 1IYL | Hydrogen bond and hydrophobic interactions | jocpr.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. researchgate.net In drug discovery, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking, explore the conformational flexibility of both the ligand and the protein, and analyze the dynamics of their binding. tandfonline.comnih.gov
For dibenzofuran derivatives, MD simulations have been used to validate docking results and provide a more dynamic picture of the binding process.
MMP-12 Inhibitors: MD simulations revealed stable and compact binding of dibenzofuran derivatives at the MMP-12 active site, confirming the stability of the interactions observed in docking. tandfonline.comresearchgate.netnih.gov
Dibenzoxepinone Derivatives: A 50 ns MD simulation was conducted on a promising antibacterial compound to confirm the stability of its binding conformation within the target protein. rsc.org
Dibenzofuran Carboxylate: MD simulations were used to study the topology and solvation of a complex between a dibenzofuran derivative and cyclodextrin, providing insights into the stability and orientation of the guest molecule within the host. acs.org
The general workflow involves taking the best-docked pose of the ligand-protein complex and subjecting it to a simulation in a solvated environment under physiological conditions (temperature, pressure). researchgate.net The stability of the complex is then assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD indicates that the ligand remains in its binding pocket without significant conformational changes. mdpi.com
MD simulations can also be used for conformational analysis of the ligand itself, exploring the different shapes it can adopt in solution. nih.govaps.org For a molecule like this compound, MD could be used to understand the rotational freedom of the carbaldehyde group relative to the rigid dibenzofuran ring system and how this flexibility might influence its interaction with a biological target.
Biological and Biomedical Research Applications of Dibenzofuran 3 Carbaldehyde Derivatives
Anticancer Potency and Associated Mechanisms of Action
Dibenzofuran-3-carbaldehyde derivatives have emerged as a promising class of compounds in cancer research, demonstrating notable efficacy against various cancer types. Their mechanisms of action are multifaceted, often involving the modulation of critical cellular pathways that govern cell growth, proliferation, and survival.
Inhibition of Key Protein Kinases (e.g., PTP-MEG2, CK2, Pim, CLK1)
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Dibenzofuran (B1670420) derivatives have been identified as potent inhibitors of several key protein kinases implicated in tumorigenesis.
A series of novel dibenzofuran derivatives have been synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase Megakaryocyte-2 (PTP-MEG2), a key enzyme in various cellular signaling processes. nih.govoncotarget.com One of the most potent compounds in this series, 10a , exhibited an IC50 value of 320 nM and demonstrated significant selectivity for PTP-MEG2 over other phosphatases like SHP2 and CDC25. nih.govoncotarget.com Docking studies revealed that this compound effectively targets both the active site and unique peripheral binding pockets of PTP-MEG2. nih.govoncotarget.com
Furthermore, derivatives inspired by the natural product cercosporamide, which features a dibenzofuran core, have been developed as dual inhibitors of Pim kinases and cdc2-like kinase 1 (CLK1). nih.gov Pim kinases are overexpressed in many cancers and promote cell survival, making them attractive therapeutic targets. nih.gov A lead compound from this series, 44 , displayed potent inhibition of Pim-1 and Pim-2 kinases and also showed a nanomolar IC50 value against CLK1. nih.gov This dual inhibitory action contributes to its low micromolar anticancer potency against the MV4-11 acute myeloid leukemia cell line. nih.gov
Modulation of Topoisomerase Activity and DNA Interaction
Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription. Their inhibition is a well-established strategy in cancer chemotherapy. Certain dibenzofuran derivatives have been shown to interfere with topoisomerase function and interact with DNA.
For instance, octahedral nickel complexes of 2-(dibenzofuran-3-yl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline have been synthesized and their interaction with DNA studied. researchgate.net These complexes were found to bind to the grooves of DNA, leading to significant DNA damage, particularly in the presence of peroxide. researchgate.net While not direct topoisomerase inhibitors themselves, their ability to damage DNA suggests a potential mechanism for anticancer activity. Other related studies have highlighted that ruthenium complexes can act as Topoisomerase IIα poisons and induce DNA double-strand breaks. researchgate.net
Induction of Apoptosis and Cell Cycle Arrest Pathways
A key characteristic of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. Numerous studies have demonstrated that dibenzofuran and its derivatives can trigger these crucial anticancer mechanisms.
For example, a novel benzofuran (B130515) derivative, Benfur, was found to induce cell death by arresting the cell cycle at the G2/M phase in a p53-dependent manner. nih.gov It also induced apoptosis in p53-positive cells. nih.gov Similarly, other benzofuran derivatives have been shown to enhance the expression of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, while inhibiting the anti-apoptotic Bcl-2 gene in HepG2 cancer cells. researchgate.net Oxazoline derivatives of dibenzofuran have also been reported to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest.
In Vitro Cytotoxicity and Antiproliferative Activity against Diverse Cancer Cell Lines
The anticancer potential of this compound derivatives is further evidenced by their broad-spectrum cytotoxicity against a variety of human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference(s) |
| Kehokorins A, D, and E | HeLa | IC50 values ranging from 1.5 to 6.1 mg/mL | biointerfaceresearch.com |
| Pyrazole–indole hybrids (7a and 7b) | HepG2 | IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively | nih.gov |
| Oxime-type dibenzofuran derivatives (5 and 7a–d) | Preliminary anticancer assay indicated activity | researchgate.net | |
| Azide and monobrominated benzo[f]pyrrolo[1,2-a]quinoline derivatives | 60 cancer cell lines | Good to moderate anticancer activity in the micromolar range | nih.gov |
| Dibenzofuran derivative (Compound 44) | MV4-11 (AML) | Low micromolar anticancer potency | nih.gov |
Antimicrobial Efficacy: Antibacterial, Antifungal, and Antitubercular Activities
In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, fungi, and mycobacteria.
The dibenzofuran scaffold is a key structural motif in many compounds with antimicrobial properties. biointerfaceresearch.comekb.eg For instance, the naturally occurring compound AB0022A, which is structurally related to dibenzofurans, has confirmed antibacterial properties. biointerfaceresearch.com Synthetic derivatives have also shown promise. Oxacyanopyridine-benzofuran hybrids, for example, have exhibited significant antitubercular and antibacterial activities in both in vitro tests and docking simulations. researchgate.net Specifically, compounds OCP 2, 3, 4, and 5 were highlighted for their potent activities. researchgate.net
The antitubercular potential of this class of compounds is particularly noteworthy. Isoniazid derivatives incorporating a dibenzofuran fragment have been investigated for their pharmacological applications, including antitubercular activity. csic.es Furthermore, in silico studies on benzofuran and naphthofuran derivatives have suggested their potential to be developed into novel antituberculosis drugs by targeting proteins like NarL, which is crucial for the survival of Mycobacterium tuberculosis in anaerobic conditions. nih.gov
| Derivative Class | Target Organism(s) | Type of Activity | Reference(s) |
| AB0022A | Bacteria | Antibacterial | biointerfaceresearch.com |
| Oxacyanopyridine-Benzofuran Hybrids (OCP 2, 3, 4, 5) | Mycobacterium tuberculosis, Escherichia coli | Antitubercular, Antibacterial | researchgate.net |
| Isoniazid derivatives with dibenzofuran fragments | Mycobacterium tuberculosis | Antitubercular | csic.es |
| Benzofuran and Naphthofuran derivatives | Mycobacterium tuberculosis | Antitubercular (in silico) | nih.gov |
| Schiff bases of 5-aminopyrazoles | Staphylococcus aureus, E. coli, P. aeruginosa, C. albicans | Antibacterial, Antifungal | semanticscholar.org |
Anti-inflammatory Properties and Enzyme Modulation (e.g., Cyclooxygenase and Lipoxygenase Pathways)
Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Dibenzofuran derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.
Furan (B31954) derivatives, in general, have been reported to possess anti-inflammatory effects. researchgate.net These effects are often mediated through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. researchgate.netethernet.edu.et For instance, certain furanocoumarins have been shown to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2). researchgate.net While direct evidence for this compound derivatives is still emerging, the broader class of furan and benzofuran compounds has demonstrated the ability to modulate these inflammatory pathways. researchgate.net This suggests that derivatives of this compound could also possess valuable anti-inflammatory properties, warranting further investigation into their effects on COX and LOX enzymes.
Neurological Target Engagement (e.g., Acetylcholinesterase Inhibition)
The engagement of neurological targets by dibenzofuran derivatives is an area of active investigation, particularly concerning neurodegenerative diseases like Alzheimer's. A key focus has been the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. Several studies have explored the potential of compounds based on the dibenzofuran and structurally related carbazole (B46965) cores as AChE inhibitors. mdpi.com
While some research on a series of dibenzofuran derivatives indicated very weak inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), other findings have been more promising. researchgate.net For instance, research on carbazole alkaloids, which are structurally analogous to dibenzofurans, has shown that the presence of an aldehyde group at the C-3 position can be crucial for neuroprotective effects. mdpi.com Specifically, N-alkyl substituted carbazoles featuring a C-3 aldehyde demonstrated significantly stronger neuroprotective properties. mdpi.com This suggests that the carbaldehyde moiety on the dibenzofuran ring could be a key feature for designing effective neurological agents.
Furthermore, studies on related benzofuranone derivatives have yielded potent dual inhibitors of AChE and BuChE. capes.gov.br Although a different heterocyclic system, this research underscores the potential of furan-containing scaffolds in designing cholinesterase inhibitors. These findings collectively suggest that while the basic dibenzofuran structure may have modest activity, derivatives of this compound could be chemically modified to enhance their potency and selectivity for neurological targets like AChE. mdpi.comresearchgate.net
| Compound Class | Target Enzyme(s) | Observed Activity | Source |
|---|---|---|---|
| Dibenzofuran Derivatives | AChE, BuChE | Very weak inhibition reported in one study. | researchgate.net |
| Carbazole Derivatives (with C-3 Aldehyde) | Not specified (Neuroprotection) | Stronger neuroprotective effects observed with N-alkyl substitution. | mdpi.com |
| 5,6-dimethoxy benzofuranone derivatives | AChE, BuChE | Good dual inhibitory activity, with one compound (5b) showing an IC50 of 52 ± 6.38 nM against AChE. | capes.gov.br |
Immunomodulatory Effects of this compound Derivatives
Derivatives of the dibenzofuran scaffold have shown significant potential as immunomodulatory agents, capable of influencing the immune system's response. This activity is crucial for developing treatments for autoimmune diseases and cancer. google.com A primary mechanism through which these compounds may exert their effects is the modulation of immune checkpoint pathways, such as the programmed cell death-1 (PD-1) pathway. google.comgoogle.com The PD-1 receptor and its ligand (PD-L1) form a key inhibitory axis that cancer cells often exploit to evade the immune system. google.com Patents have disclosed dibenzofuran derivatives as potential modulators of the PD-1/PD-L1 protein-protein interaction, highlighting their promise in cancer immunotherapy. google.comgoogle.com
In addition to cancer immunotherapy, dibenzofuran derivatives exhibit anti-inflammatory properties, which is a key component of immunomodulation. researchgate.net Natural furan-containing compounds are known to regulate various inflammatory pathways. researchgate.net Research suggests that benzofurans can inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, and may also decrease lipoxygenase activity. researchgate.net Furthermore, they have been shown to inhibit the production of nitric oxide (NO), a free radical involved in numerous inflammatory responses. researchgate.net These anti-inflammatory actions suggest that derivatives of this compound could be developed to treat inflammatory conditions by targeting key signaling molecules and enzymes in the inflammatory cascade.
Structure-Activity Relationship (SAR) Elucidation for Bioactive this compound Scaffolds
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological potency and selectivity of the dibenzofuran scaffold. For this compound derivatives, the position and nature of substituents on the tricyclic ring system dramatically influence their activity.
Studies on structurally similar carbazoles have provided valuable insights, particularly regarding the role of the C-3 aldehyde group in neuroprotection. Research showed that having an aldehyde at the C-3 position, combined with an alkyl group on the nitrogen atom (N-9), resulted in significantly stronger neuroprotective effects. mdpi.com This indicates that the aldehyde functionality is not merely a synthetic handle but an active contributor to the molecule's biological profile.
In the context of kinase inhibition, another important therapeutic area, the SAR of dibenzofuran derivatives has been explored. nih.gov For a series of dibenzofuran derivatives inspired by the natural product cercosporamide, hydroxyl groups at positions C-1 and C-3 were identified as key structural requirements for interaction with the ATP-binding site of kinases. nih.gov Further modifications at the C-7 and C-8 positions with hydroxyl and/or acetyl groups were also considered important for promoting binding. nih.gov While this study did not use a C-3 carbaldehyde, it highlights the sensitivity of the dibenzofuran scaffold to substitution patterns. These findings suggest that for a this compound derivative, modifications at other positions, such as hydroxylation at C-1 or further substitution at C-7 and C-8, could be a promising strategy to develop potent and selective bioactive agents. nih.gov
In Silico Drugability and Pharmacokinetic Profile Assessments (ADME Prediction)
In modern drug discovery, in silico tools are indispensable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. For derivatives of this compound, these computational assessments are crucial for early-stage evaluation of their drug-like characteristics and for identifying potential liabilities before costly synthesis and in vitro testing. researchgate.netjaptronline.com
The process involves using specialized software and web tools (e.g., SwissADME, ProTOX II) to calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. japtronline.commdpi.com Key properties evaluated include molecular weight, lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors. These are often assessed against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. chemrevlett.com
Furthermore, in silico models can predict gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the Cytochrome P450 (CYP) family. japtronline.commdpi.com For instance, a study on novel benzimidazole-1,3,4-oxadiazole derivatives used such methods to predict good oral bioavailability and reasonable binding modes in their target enzyme. researchgate.netjaptronline.com Predicting these ADME parameters for this compound derivatives would be a critical step in their development, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles and guide further chemical modifications to improve drugability. researchgate.netchemrevlett.com
| Category | Parameter | Description | Source |
|---|---|---|---|
| Physicochemical Properties | Molecular Weight (MW) | The mass of the molecule; affects diffusion and absorption. | chemrevlett.com |
| Lipophilicity (e.g., logP) | Partition coefficient between an organic and aqueous phase; influences membrane permeability and solubility. | chemrevlett.com | |
| Hydrogen Bond Donors/Acceptors | Number of H-bond donors and acceptors; affects solubility and receptor binding. | chemrevlett.com | |
| Aqueous Solubility | Predicted solubility in water; critical for absorption. | mdpi.com | |
| Pharmacokinetics (ADME) | Gastrointestinal (GI) Absorption | Prediction of how well the compound is absorbed from the gut. | mdpi.comchemrevlett.com |
| Blood-Brain Barrier (BBB) Permeation | Predicts if the compound can cross into the central nervous system. | mdpi.com | |
| CYP450 Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. | japtronline.com | |
| Drug-Likeness | Lipinski's Rule of Five | A rule of thumb to evaluate if a compound has properties that would make it a likely orally active drug in humans. | chemrevlett.com |
Advanced Materials and Optoelectronic Applications of Dibenzofuran 3 Carbaldehyde Derivatives
Fluorescent Properties and Luminescence Enhancement in Dibenzofuran-Based Systems
The inherent fluorescence of the dibenzofuran (B1670420) structure makes its derivatives promising candidates for various optical applications. The rigid and planar structure of dibenzofuran minimizes non-radiative decay pathways, often leading to high photoluminescence quantum yields (PLQY). researchgate.net The functionalization of the dibenzofuran core allows for the fine-tuning of its emissive properties.
Research into dibenzofuran-based systems has shown that their fluorescent properties can be significantly enhanced. For instance, incorporating dibenzofuran into larger conjugated systems or as part of donor-acceptor architectures can lead to materials with strong intramolecular charge transfer (ICT) characteristics, resulting in bright emissions. researchgate.netresearchgate.net The fluorescence of dibenzofuran derivatives can be influenced by the solvent environment and pH. For example, dibenzofuran-2-carboxylic acid exhibits a broad and largely Stokes-shifted emission at acidic pH due to an ICT state stabilized by hydrogen bonding. researchgate.net
Furthermore, luminescence enhancement has been observed when dibenzofuran-based emitters are confined within resonant microcavities, such as those made from porous silicon. univ-mrs.fr This enhancement is attributed to the increased interaction between the emitting molecules and the confined electric field within the microcavity. univ-mrs.fr The development of dibenzofuran α-amino acids as rigid mimics of tyrosine has produced fluorophores with enhanced fluorescent properties compared to naturally occurring amino acids, making them suitable as probes for biological processes. nih.govacs.org These derivatives exhibit strong fluorescence and photophysical properties that are often insensitive to the surrounding environment. acs.org
Development as Emitters in Organic Light-Emitting Diodes (OLEDs)
The high triplet energy of the dibenzofuran moiety makes it an excellent building block for host materials in phosphorescent OLEDs (PhOLEDs), as it can effectively confine triplet excitons on the phosphorescent guest emitter. mdpi.comossila.com Dibenzofuran derivatives have been successfully used to create highly efficient blue, green, and yellow PhOLEDs.
For example, by combining dibenzofuran as a p-type unit with a cyano-substituted fluorene (B118485) as an n-type unit, researchers have synthesized bipolar host materials. rsc.org OLEDs fabricated with these hosts and a yellow phosphorescent emitter achieved a maximum external quantum efficiency (EQE) of 25.3%. rsc.org Similarly, carbazole-dibenzofuran hybrid structures have been developed as host materials for blue PhOLEDs, achieving high triplet energies over 2.95 eV and maximum EQEs up to 23.0%. mdpi.com
Derivatives have also been engineered as direct emitters. Bicarbazole-benzophenone-based twisted donor-acceptor-donor derivatives have been utilized as blue emitters, reaching a maximum EQE of 4.0%, which approaches the theoretical limit for deep-blue fluorescent materials. researchgate.net The modification of the dibenzofuran core with different functional groups allows for tuning the emission color and improving charge balance within the device, leading to enhanced efficiency and stability. mdpi.comrsc.org
Table 1: Performance of Selected OLEDs Based on Dibenzofuran Derivatives
| Device Type | Dibenzofuran Derivative Role | Emitter | Max. EQE (%) | Max. Current Eff. (cd A⁻¹) | CIE Coordinates |
| Blue PhOLED | Host (26CzDBF) | Blue Phosphor | 23.0 | - | - |
| Blue PhOLED | Host (28CzDBF) | Blue Phosphor | 22.4 | - | - |
| Yellow PhOLED | Host (CF-2-BzF) | PO-01 | 25.3 | 77.2 | (0.50, 0.49) |
| Blue Fluorescent OLED | Emitter (DB13) | DB13 | 4.0 | - | (CIEy = 0.09) |
| Deep Red Fluorescent OLED | Emitter (BCZ-DBFN-AD) | BCZ-DBFN-AD | 1.83 | 1.01 | (0.64, 0.34) |
| Green PhOLED | Host (DB34) | Ir(ppy)₃ | - | 45 lm/W (Power Eff.) | - |
| Green TADF OLED | Host (DB34) | 4CzIPN | 11.0 | - | - |
Data sourced from multiple studies. researchgate.netmdpi.comrsc.orgbohrium.com
Application as Fluorescent Probes and Chemical Sensors
The fluorescent properties of dibenzofuran derivatives make them suitable for use as chemical sensors and biological probes. mdpi.com These sensors typically operate via mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT), which result in a detectable change in fluorescence upon binding with a specific analyte. nih.gov
Dibenzofuran-based chemosensors have been developed for the detection of various species. For example, by functionalizing the dibenzofuran scaffold with specific receptor units, sensors that exhibit a "turn-on" or "turn-off" fluorescent response to particular metal ions can be created. chemisgroup.us The design often involves coupling the dibenzofuran fluorophore with a polyamine receptor, which can coordinate with metal ions and modulate the fluorescence output. researchgate.net
In biological applications, fluorescent unnatural amino acids derived from dibenzofuran serve as powerful tools. nih.govacs.org These can be incorporated into peptides to study protein interactions and enzymatic activity. For instance, a dibenzofuran amino acid has been used as a FRET donor in a peptide substrate to monitor its cleavage by the protease trypsin. nih.govacs.org The rigid structure of the dibenzofuran core ensures that the fluorescent properties are stable and reliable within complex biological environments. acs.org
Charge Transport Characteristics and Electronic Device Integration
The charge transport properties of dibenzofuran derivatives are crucial for their successful integration into electronic devices. The dibenzofuran unit itself is known to have bipolar carrier transport properties, although its intrinsic transport capability may require enhancement through molecular modification. mdpi.com
By combining the electron-donating dibenzofuran core with electron-accepting units, materials with balanced charge transport can be created. For example, linking dibenzofuran with carbazole (B46965), a well-known hole-transporting moiety, results in hybrid structures with excellent hole-transporting properties and high thermal stability. mdpi.com Conversely, attaching electron-deficient units like diphenylphosphine (B32561) oxide creates materials with efficient electron-transport capabilities. ossila.com
Future Research Directions and Concluding Perspectives in Dibenzofuran 3 Carbaldehyde Chemistry
Emerging Synthetic Strategies and Catalytic Advances for Dibenzofuran-3-carbaldehyde Production
The synthesis of dibenzofuran (B1670420) derivatives, including this compound, is a dynamic area of research. While traditional methods like the Pschorr reaction and Ullmann condensation have been historically significant, modern synthetic chemistry is gravitating towards more efficient, atom-economical, and environmentally benign strategies. biointerfaceresearch.com
A promising avenue lies in the development of novel catalytic systems. Palladium-catalyzed cross-coupling reactions have already demonstrated their utility in constructing the dibenzofuran core. biointerfaceresearch.com Future research will likely focus on designing more sophisticated catalysts that offer higher yields, greater functional group tolerance, and the ability to facilitate reactions under milder conditions. researchgate.net Copper-catalyzed reactions, for instance, are emerging as a cost-effective and sustainable alternative to palladium-based systems for the synthesis of dibenzofurans. researchgate.net The development of one-pot syntheses and domino reactions, where multiple transformations occur in a single reaction vessel, will also be a key area of focus to streamline the production of this compound and its derivatives. sci-hub.se
Furthermore, C-H activation strategies are poised to revolutionize the synthesis of functionalized dibenzofurans. researchgate.net These methods allow for the direct functionalization of the dibenzofuran scaffold, bypassing the need for pre-functionalized starting materials and thus simplifying synthetic routes. Research into regioselective C-H functionalization will be crucial for accessing specific isomers of substituted dibenzofuran-3-carbaldehydes, which may exhibit distinct properties and biological activities.
| Synthetic Strategy | Catalyst/Reagent | Key Advantages |
| Palladium-Catalyzed Cross-Coupling | Palladium acetate (B1210297) | High efficiency, good functional group tolerance biointerfaceresearch.com |
| Copper-Catalyzed Cyclization | Copper salts | Cost-effective, environmentally friendly researchgate.net |
| C-H Activation | Transition metal catalysts | Atom economy, direct functionalization researchgate.net |
| Formylation Reactions | n-BuLi, DMF | Direct introduction of the aldehyde group researchgate.net |
Exploration of Undiscovered Biological Targets and Novel Therapeutic Modalities for this compound Derivatives
Dibenzofuran derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. biointerfaceresearch.comekb.eg this compound serves as a crucial starting point for the synthesis of a diverse library of compounds with potential therapeutic applications.
Future research will delve into identifying novel biological targets for these derivatives. High-throughput screening and molecular docking studies can be employed to screen dibenzofuran-based libraries against a wide array of proteins and enzymes implicated in various diseases. For instance, derivatives have been investigated as inhibitors of Mycobacterium tuberculosis and as potential anti-diskinesia agents. researchgate.netgoogle.com The exploration of their potential as kinase inhibitors, particularly for enzymes like Casein Kinase 2 (CK2) which is implicated in cancer, presents a promising therapeutic avenue. acs.org
The development of hybrid molecules, where the dibenzofuran scaffold is combined with other pharmacologically active moieties, is another exciting direction. This approach can lead to compounds with dual or synergistic modes of action, potentially overcoming drug resistance and improving therapeutic efficacy. For example, creating conjugates of this compound with known anticancer agents or antimicrobial peptides could yield novel therapeutic agents with enhanced potency and selectivity.
Integration of this compound into Advanced Functional Materials and Nanotechnology
The unique photophysical and electronic properties of the dibenzofuran core make it an attractive building block for advanced functional materials. acs.org this compound, with its reactive aldehyde group, provides a convenient handle for incorporating this scaffold into larger molecular architectures and polymeric systems.
Future research will likely focus on the development of dibenzofuran-based materials for applications in organic electronics. This includes their use as host materials in phosphorescent organic light-emitting diodes (PhOLEDs), where the high triplet energy of the dibenzofuran unit is advantageous. researchgate.net The synthesis of conjugated polymers incorporating this compound could lead to new semiconducting materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org
In the realm of nanotechnology, dibenzofuran derivatives could be utilized in the fabrication of nanosensors and nanocarriers for drug delivery. researchgate.netacs.org The aldehyde functionality of this compound allows for its covalent attachment to nanoparticles or other nanostructures. This could enable the development of targeted drug delivery systems where the dibenzofuran derivative acts as a guiding molecule to specific cells or tissues.
| Application Area | Potential Role of this compound Derivatives |
| Organic Electronics | Building blocks for OLEDs, OFETs, and OPV materials acs.orgresearchgate.net |
| Nanosensors | Fluorescent probes for detecting specific analytes |
| Drug Delivery | Components of targeted nanocarriers researchgate.netacs.org |
| Functional Polymers | Monomers for synthesizing materials with tailored properties |
Deeper Mechanistic Insights into Complex Biological and Environmental Transformations
Understanding the metabolic fate and environmental transformations of this compound and its derivatives is crucial for assessing their safety and long-term impact. While the parent compound, dibenzofuran, is known to be a persistent environmental pollutant, its degradation pathways are being actively investigated. biointerfaceresearch.comnih.gov
Future research should focus on elucidating the enzymatic processes involved in the biodegradation of this compound. Identifying the specific microorganisms and enzymes responsible for its breakdown will be key. nih.govasm.org This knowledge can be applied to develop bioremediation strategies for contaminated sites. Studies on the biotransformation of these compounds in higher organisms are also necessary to understand their potential for bioaccumulation and toxicity. mdpi.com
Mechanistic studies on the mode of action of biologically active dibenzofuran derivatives are also paramount. Investigating how these compounds interact with their biological targets at a molecular level will provide valuable information for the design of more potent and selective drugs. Techniques such as X-ray crystallography and advanced spectroscopic methods can be employed to visualize these interactions.
Computational Design and Predictive Modeling for Optimized Structure-Function Relationships
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. tandfonline.comsysrevpharm.org For this compound chemistry, these approaches can significantly accelerate the discovery and optimization of new compounds with desired properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to establish correlations between the structural features of dibenzofuran derivatives and their biological activities. tandfonline.comsysrevpharm.org These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. acs.org
Molecular docking simulations can provide insights into the binding modes of dibenzofuran derivatives with their biological targets, guiding the design of more potent inhibitors. researchgate.net Furthermore, density functional theory (DFT) calculations can be employed to predict the electronic and photophysical properties of new materials based on the dibenzofuran scaffold, aiding in the development of novel functional materials. tandfonline.com The integration of these computational methods into the research workflow will undoubtedly lead to a more rational and efficient exploration of the vast chemical space accessible from this compound.
| Computational Method | Application in this compound Research |
| QSAR | Predicting biological activity of new derivatives tandfonline.comsysrevpharm.org |
| Molecular Docking | Elucidating binding modes with biological targets researchgate.net |
| DFT Calculations | Predicting electronic and photophysical properties tandfonline.com |
| Molecular Dynamics | Simulating the behavior of derivatives in biological environments researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dibenzofuran-3-carbaldehyde, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves formylation of dibenzofuran derivatives. A common approach is the Vilsmeier-Haack reaction, where dibenzofuran reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimization includes adjusting stoichiometry (e.g., DMF:POCl₃ ratio) and reaction time to minimize byproducts like di-formylated derivatives. Characterization via TLC and GC-MS ensures intermediate monitoring.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aldehyde proton (δ ~10 ppm) and aromatic signals. DEPT-135 confirms carbon hybridization.
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs ) resolves molecular geometry and confirms regioselectivity of formylation. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts.
- IR Spectroscopy : Stretching frequencies (C=O ~1700 cm⁻¹, aromatic C-H ~3050 cm⁻¹) validate functional groups.
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and handling. Personal protective equipment (gloves, lab coat, goggles) is mandatory. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental data (e.g., spectroscopic or crystallographic results)?
- Methodological Answer :
- Cross-Validation : Compare DFT-calculated NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data. Discrepancies may arise from solvent effects or crystal packing forces.
- Crystallographic Refinement : Use SHELXL to model disorder or thermal motion. Check for twinning or pseudo-symmetry in diffraction data.
- Literature Benchmarking : Leverage SciFinder Scholar to compare results with analogous compounds, ensuring consistency in methodology.
Q. What experimental design principles apply when studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Variable Control : Test catalysts (e.g., Pd/C, Ni-based), solvents (polar aprotic vs. ethers), and ligands (PPh₃, BINAP) under inert atmospheres.
- Kinetic Profiling : Use in-situ IR or HPLC to track reaction progress. Quench aliquots at intervals to isolate intermediates.
- Mechanistic Probes : Isotopic labeling (e.g., D₂O for H/D exchange) or trapping experiments (e.g., TEMPO for radical pathways).
Q. How to troubleshoot low yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation to carboxylic acids).
- Catalyst Screening : Test alternatives like ionic liquids or microwave-assisted heating for improved regioselectivity.
- Solvent Optimization : Switch from DMF to dichloroethane if competing aldol condensation occurs.
Data Analysis and Computational Approaches
Q. What strategies enhance the accuracy of docking studies involving this compound as a ligand?
- Methodological Answer :
- Conformational Sampling : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to explore ligand flexibility.
- Scoring Functions : Compare AutoDock Vina, Glide, and MM-GBSA results to identify consensus binding modes.
- Experimental Validation : Correlate docking scores with IC₅₀ values from enzyme inhibition assays.
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at positions 1, 4, or 7.
- Property Analysis : Calculate logP, polar surface area, and H-bond donors/acceptors (ChemAxon, Schrödinger).
- Biological Testing : Prioritize analogs based on in silico ADMET predictions before in vitro assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
